N-(2-(4-(异丁基氨基)-6-(甲硫基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-3-甲基丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction. For example, the isobutylamino group might be introduced via a nucleophilic substitution reaction, while the pyrazolo[3,4-d]pyrimidin-1-yl group could be formed through a cyclization reaction .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its functional groups. For example, the isobutylamino group could participate in acid-base reactions, while the methylthio group might be involved in redox reactions .科学研究应用
抗癌和抗微生物应用
吡唑并[3,4-d]嘧啶衍生物因其抗癌和抗微生物特性而受到广泛研究。例如,具有吡唑并[3,4-d]嘧啶骨架的化合物已被合成并评估了其对各种癌细胞系的细胞毒性,显示出作为抗癌剂的有希望的结果 (Hassaneen 等人,2019)。此外,这些化合物已显示出显着的抗微生物活性,表明它们在治疗细菌感染中的治疗剂潜力 (Khobragade 等人,2010)。
抗炎和镇痛作用
对吡唑并[3,4-d]嘧啶衍生物的研究也揭示了它们的潜在抗炎和镇痛作用。在药理学研究中,这些化合物已被证明具有与标准药物几乎相似的活性,为开发治疗炎症和疼痛管理的新途径提供了新的途径 (Antre 等人,2011)。
放射防护活性
一些含有氨基酸部分的吡唑并[3,4-d]嘧啶衍生物已被探索其放射防护活性,表明它们在预防辐射引起的损伤方面具有潜力。研究的这一方面为开发可以减轻辐射暴露的不利影响的药物开辟了可能性 (Ghorab 等人,2009)。
构效关系研究
对吡唑并[3,4-d]嘧啶衍生物的构效关系的研究提供了对药效团模型的见解,这些模型可以指导设计具有增强生物活性的新化合物。这些研究有助于识别负责观察到的生物活性的关键结构特征,促进发现新的治疗剂 (Ivachtchenko 等人,2013)。
作用机制
安全和危害
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile liquid, it might pose a risk of inhalation. If it’s a solid, it might pose a risk of skin or eye contact. Its toxicity could also depend on its specific molecular structure .
未来方向
属性
IUPAC Name |
3-methyl-N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6OS/c1-11(2)8-14(24)18-6-7-23-16-13(10-20-23)15(19-9-12(3)4)21-17(22-16)25-5/h10-12H,6-9H2,1-5H3,(H,18,24)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVYUWTUXNQCLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=NC(=NC(=C2C=N1)NCC(C)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。